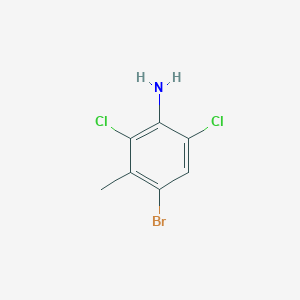

4-Bromo-2,6-dichloro-3-methylaniline

CAS No.: 62406-68-2

Cat. No.: VC2366174

Molecular Formula: C7H6BrCl2N

Molecular Weight: 254.94 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 62406-68-2 |

|---|---|

| Molecular Formula | C7H6BrCl2N |

| Molecular Weight | 254.94 g/mol |

| IUPAC Name | 4-bromo-2,6-dichloro-3-methylaniline |

| Standard InChI | InChI=1S/C7H6BrCl2N/c1-3-4(8)2-5(9)7(11)6(3)10/h2H,11H2,1H3 |

| Standard InChI Key | YMEGPUJTODAJBS-UHFFFAOYSA-N |

| SMILES | CC1=C(C=C(C(=C1Cl)N)Cl)Br |

| Canonical SMILES | CC1=C(C=C(C(=C1Cl)N)Cl)Br |

Introduction

Chemical Properties and Structure

Physical and Chemical Identity

4-Bromo-2,6-dichloro-3-methylaniline is identified by several key parameters that establish its chemical identity. The compound has been well-characterized in chemical databases with specific identifiers that allow for its unambiguous recognition across scientific literature.

Table 1: Chemical Identity and Basic Properties of 4-Bromo-2,6-dichloro-3-methylaniline

| Property | Value |

|---|---|

| Chemical Name | 4-Bromo-2,6-dichloro-3-methylaniline |

| CAS Number | 62406-68-2 |

| Molecular Formula | C₇H₆BrCl₂N |

| Molecular Weight | 254.94 g/mol |

| PubChem CID | 15027233 |

| InChI | InChI=1S/C7H6BrCl2N/c1-3-4(8)2-5(9)7(11)6(3)10/h2H,11H2,1H3 |

| InChIKey | YMEGPUJTODAJBS-UHFFFAOYSA-N |

| SMILES | CC1=C(C=C(C(=C1Cl)N)Cl)Br |

| Creation Date in Database | 2007-02-09 |

| Last Database Update | 2025-04-05 |

The compound is also known by several synonyms in scientific literature, including 3-Amino-6-bromo-2,4-dichlorotoluene and Benzenamine, 4-bromo-2,6-dichloro-3-methyl .

Structural Characteristics

The structural arrangement of 4-Bromo-2,6-dichloro-3-methylaniline features a benzene ring with an amino group (-NH₂) attached directly to carbon 1. The substitution pattern includes bromine at position 4, chlorine atoms at positions 2 and 6, and a methyl group at position 3. This specific arrangement of substituents creates a unique electronic environment within the molecule, influencing its chemical reactivity and physical properties.

The presence of electron-withdrawing halogen groups (bromine and chlorine) decreases the electron density in the aromatic ring, while the amino group serves as an electron donor. This electronic distribution creates sites of varying reactivity across the molecule. The methyl group contributes to steric effects and provides a site for potential further functionalization through reactions targeting the methyl hydrogens .

Synthesis Methods

Conventional Synthesis Approaches

The synthesis of 4-Bromo-2,6-dichloro-3-methylaniline typically follows specific methodologies that allow for precise control of the substitution pattern on the aromatic ring. One common approach involves selective halogenation of 3-methylaniline under controlled conditions.

A prevalent synthetic route involves reacting 3-methylaniline with bromine in a chlorinated solvent under carefully controlled temperature conditions. This process is designed to achieve selective substitution at specific positions on the aromatic ring. The reaction conditions are optimized to favor bromination at the 4-position while introducing chlorine atoms at the 2 and 6 positions.

The reaction typically proceeds through the following steps:

-

Initial bromination at the para position (relative to the amino group)

-

Subsequent chlorination at the ortho positions

-

Purification steps to isolate the desired compound from reaction byproducts

This synthetic approach requires careful control of reagent stoichiometry, temperature, and reaction time to maximize yield and minimize the formation of unwanted byproducts. The process must be conducted under appropriate safety conditions due to the hazardous nature of halogenating agents.

Alternative Synthetic Pathways

Alternative synthetic routes may involve starting from differently substituted anilines or toluene derivatives, followed by strategic functionalization steps. For instance, one could start with 3-methylaniline and proceed with controlled halogenation steps, or begin with a halogenated toluene derivative and introduce the amino group through appropriate synthetic transformations.

The choice of synthetic pathway often depends on reagent availability, desired scale, safety considerations, and the specific requirements of the research application for which the compound is being produced.

Applications and Uses

Chemical Reactions

As a functionalized aromatic amine, 4-Bromo-2,6-dichloro-3-methylaniline can participate in a range of chemical transformations that exploit the reactivity of its amino group and halogenated positions. Some notable reaction types include:

-

Electrophilic aromatic substitution reactions: Despite the presence of deactivating halogen substituents, the amino group activates certain positions on the ring toward electrophilic attack.

-

Nucleophilic aromatic substitution: The halogen substituents, particularly the bromine at position 4, can be displaced by nucleophiles under appropriate conditions.

-

Coupling reactions: The compound can serve as a substrate in metal-catalyzed coupling reactions, such as Suzuki or Buchwald-Hartwig protocols, utilizing the halogen substituents as reaction sites.

-

Diazotization reactions: The primary amino group can undergo diazotization to form diazonium salts, which can be further transformed into a variety of functional groups.

These reaction capabilities make the compound valuable in developing synthetic routes to more complex target molecules in research settings .

| Hazard Type | Classification | Hazard Statement |

|---|---|---|

| Skin Contact | Irritation (Category 2) | H315: Causes skin irritation |

| Eye Contact | Irritation (Category 2A) | H319: Causes serious eye irritation |

| Respiratory | Specific Target Organ Toxicity - Single Exposure (Category 3) | H335: May cause respiratory irritation |

These classifications indicate that the compound can cause irritation to skin and eyes, as well as respiratory irritation if inhaled. The compound should be treated as potentially hazardous and handled with appropriate precautions .

Analytical Techniques

Structural Characterization Methods

Various analytical techniques can be employed to characterize 4-Bromo-2,6-dichloro-3-methylaniline and confirm its structure, purity, and properties. These techniques provide complementary information that collectively establishes the compound's identity and quality.

Nuclear Magnetic Resonance (NMR) spectroscopy, particularly ¹H-NMR and ¹³C-NMR, offers detailed information about the structural arrangement of atoms within the molecule. The ¹H-NMR spectrum would show characteristic signals for the aromatic proton, the methyl group protons, and the amino group protons, each with specific chemical shifts and coupling patterns. The ¹³C-NMR would reveal the carbon framework of the molecule, with distinct signals for the aromatic carbons bearing different substituents.

Infrared (IR) spectroscopy can identify functional groups present in the compound, with characteristic absorption bands for the amino group, aromatic C-H stretching, and C-X (halogen) bonds. Mass spectrometry provides information about the molecular weight and fragmentation pattern, which can be compared with theoretical values to confirm the molecular formula.

X-ray crystallography, when applicable, offers the most definitive structural confirmation by determining the three-dimensional arrangement of atoms within the crystal lattice of the compound.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume